REACTION_CXSMILES
|
[N:1]1[N:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:4]2=[CH:3][C:2]=1[CH2:10][OH:11]>O=[Mn]=O.C(Cl)(Cl)Cl>[N:1]1[N:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:4]2=[CH:3][C:2]=1[CH:10]=[O:11]
|
Name
|
|
Quantity
|
673 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=C2N1CCCC2)CO
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 h under a nitrogen atmosphere
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
the column was eluted with n-hexane-AcOEt (2/1-½)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=C2N1CCCC2)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 510 mg | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |